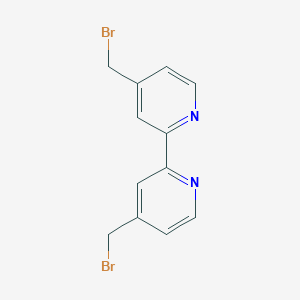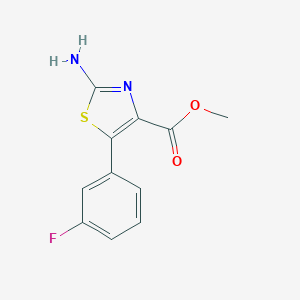
6-Bromo-4,4-dimetiltiocromano
Descripción general
Descripción
“6-Bromo-4,4-dimethylthiochroman” is a chemical compound with the CAS Number: 112110-44-8 . It has a molecular weight of 257.19 and its IUPAC name is 6-bromo-4,4-dimethylthiochroman . It is a solid substance and is considered an important intermediate in the preparation of some medicines .
Molecular Structure Analysis
The molecular formula of “6-Bromo-4,4-dimethylthiochroman” is C11H13BrS . The average mass is 257.190 Da and the monoisotopic mass is 255.992126 Da .
Chemical Reactions Analysis
The synthesis of “6-Bromo-4,4-dimethylthiochroman” has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes . Recently, a one-pot method of preparation of “6-Bromo-4,4-dimethylthiochroman” was found which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .
Physical And Chemical Properties Analysis
The density of “6-Bromo-4,4-dimethylthiochroman” is 1.4±0.1 g/cm^3 . It has a boiling point of 307.5±41.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol and the flash point is 139.8±27.6 °C . The index of refraction is 1.583 . The molar refractivity is 63.6±0.3 cm^3 and the molar volume is 190.3±3.0 cm^3 .
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El 6-Bromo-4,4-dimetiltiocromano es un intermedio importante en la preparación de algunos medicamentos . Por ejemplo, se utiliza en la síntesis de:
- Tazaroteno: Un medicamento usado para tratar la psoriasis y el acné .
- Antagonistas SSRT5: Estos son fármacos que inhiben el receptor de serotonina 5-HT5A .
- Receptores de Retinoides RAR-γ: Estos son receptores que se unen a los retinoides, que son metabolitos de la vitamina A. Desempeñan un papel crucial en la diferenciación y proliferación celular .
Síntesis química
El compuesto se sintetiza a partir de bromobenceno mediante un método de una sola olla que involucra clorosulfonación, reducción, eterificación y ciclización . Este enfoque es de bajo consumo y baja contaminación .
Utilización de catalizadores
Los subproductos en los dos primeros pasos del proceso de síntesis se utilizan como catalizador en el tercer paso . Este uso eficiente de los subproductos reduce los residuos y aumenta la eficiencia general del proceso de síntesis .
Impacto ambiental
En comparación con la ruta anterior, este enfoque es de bajo consumo y baja contaminación . Esto lo convierte en un método más ecológico para la síntesis del this compound
Safety and Hazards
The safety information for “6-Bromo-4,4-dimethylthiochroman” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Relevant Papers
The paper titled “One-pot synthesis of 6-bromo-4,4-dimethylthiochroman” published in 2012 provides a comprehensive study on the synthesis of "6-Bromo-4,4-dimethylthiochroman" . The paper discusses a one-pot method of preparation of “6-Bromo-4,4-dimethylthiochroman” which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .
Mecanismo De Acción
Target of Action
6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively.
Mode of Action
It is known to interact with its targets to induce changes in cellular function, which can lead to therapeutic effects .
Biochemical Pathways
6-Bromo-4,4-dimethylthiochroman is involved in several biochemical pathways due to its role as a precursor in the synthesis of various drugs . The affected pathways and their downstream effects would depend on the specific drug that is synthesized using this compound.
Result of Action
The molecular and cellular effects of 6-Bromo-4,4-dimethylthiochroman’s action would depend on the specific drug that it is used to synthesize. For example, when used in the synthesis of tazarotene, it may contribute to the drug’s ability to modulate skin growth and differentiation .
Propiedades
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJCJQFSGXLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431237 | |
| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112110-44-8 | |
| Record name | 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman compared to previous methods?
A1: The newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman, starting with Bromobenzene and proceeding through chlorosulfonation, reduction, thioetherification, and cyclization, offers several advantages over previous methods [, ]. Firstly, it boasts a higher yield of 88.5% []. Secondly, it utilizes milder reaction conditions, with most steps occurring below 50°C, except for the reduction step. This results in reduced energy consumption and byproduct formation []. These factors make the new route more cost-effective and environmentally friendly, highlighting its potential for industrial scale-up [].
Q2: What are the key steps involved in the synthesis of 6-Bromo-4,4-dimethylthiochroman from Bromobenzene?
A2: The synthesis of 6-Bromo-4,4-dimethylthiochroman from Bromobenzene involves a four-step process []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














